molecular formula C9H16ClNO2 B1455701 Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 1315366-37-0

Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No. B1455701
M. Wt: 205.68 g/mol
InChI Key: ILJKTSDRZGORSN-UHFFFAOYSA-N
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Description

“Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C9H16ClNO2 . It is a derivative of bicyclo[2.2.1]heptane, a type of organic compound with a unique fused bicycle structure .


Molecular Structure Analysis

The molecular structure of “Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” includes a bicyclic heptane structure with an amine group and a carboxylate ester group . The InChI code for this compound is 1S/C9H15NO2.ClH/c1-12-9(11)7-3-6-2-5(7)4-8(6)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6-,7-,8-;/m1./s1 .


Physical And Chemical Properties Analysis

“Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride” is a powder with a molecular weight of 205.68 . The compound’s InChI code provides additional information about its molecular structure .

Scientific Research Applications

Chemical Transformations and Mechanisms

Research has explored the catalytic properties and mechanisms of bicyclic compounds similar to Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride. For instance, studies on the aromatization of hydrocarbons over platinum-alumina catalysts reveal the complex reactions these compounds undergo, including skeletal isomerization and dehydrocyclization, which are crucial for understanding chemical synthesis and catalyst design (Pines & Nogueira, 1981).

Pharmaceutical Research

Norbornane and norcantharidin compounds, which share structural similarities with the bicyclic framework of Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride, have been extensively studied for their potential in drug development. These studies highlight the importance of bicyclic compounds in medicinal chemistry, offering insights into the design of new therapeutic agents with improved efficacy and reduced side effects (Buchbauer & Pauzenberger, 1991), (Deng & Tang, 2011).

Material Science Applications

Research on the chemical modification of xylan, a natural polymer, suggests potential applications of bicyclic compounds like Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride in developing new materials with specific properties. These findings are relevant for industries focused on sustainable materials and biopolymers (Petzold-Welcke et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

properties

IUPAC Name

methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJKTSDRZGORSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C2)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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